molecular formula C14H18N3O2+ B11717075 4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium

4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium

Cat. No.: B11717075
M. Wt: 260.31 g/mol
InChI Key: CXKVBMKLCIBTEU-UHFFFAOYSA-O
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Description

4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium is a complex organic compound with a unique structure that includes a pyridinium ring, a carbamoyl group, and a diprop-2-en-1-ylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with carbamoyl chloride and diprop-2-en-1-ylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring or the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Carbamoyl-1-(dodecyloxycarbonylmethyl)pyridinium chloride
  • 4-Carbamoyl-1-(decyloxycarbonylmethyl)pyridinium chloride
  • 4-Carbamoyl-1-(hexadecyloxycarbonylmethyl)pyridinium chloride

Uniqueness

4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diprop-2-en-1-ylamino substituent differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H18N3O2+

Molecular Weight

260.31 g/mol

IUPAC Name

1-[2-[bis(prop-2-enyl)amino]-2-oxoethyl]pyridin-1-ium-4-carboxamide

InChI

InChI=1S/C14H17N3O2/c1-3-7-17(8-4-2)13(18)11-16-9-5-12(6-10-16)14(15)19/h3-6,9-10H,1-2,7-8,11H2,(H-,15,19)/p+1

InChI Key

CXKVBMKLCIBTEU-UHFFFAOYSA-O

Canonical SMILES

C=CCN(CC=C)C(=O)C[N+]1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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